(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462399
InChI: InChI=1S/C11H15N3O2S/c1-7(12)11(16)14(8-2-3-8)6-9(15)10-13-4-5-17-10/h4-5,7-8H,2-3,6,12H2,1H3/t7-/m0/s1
SMILES: CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N
Molecular Formula: C11H15N3O2S
Molecular Weight: 253.32 g/mol

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

CAS No.:

Cat. No.: VC13462399

Molecular Formula: C11H15N3O2S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide -

Specification

Molecular Formula C11H15N3O2S
Molecular Weight 253.32 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide
Standard InChI InChI=1S/C11H15N3O2S/c1-7(12)11(16)14(8-2-3-8)6-9(15)10-13-4-5-17-10/h4-5,7-8H,2-3,6,12H2,1H3/t7-/m0/s1
Standard InChI Key IGUUAAVMWVODLI-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N
SMILES CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N
Canonical SMILES CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (CAS: 1354004-41-3) is a chiral small molecule characterized by a thiazole ring, cyclopropyl group, and propionamide backbone. Its molecular formula is C₁₁H₁₅N₃O₂S, with a molecular weight of 253.32 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of the propionamide moiety, which is critical for its biological interactions .

Key Structural Components:

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in medicinal chemistry .

  • Cyclopropyl group: A strained three-membered carbon ring that enhances metabolic stability and influences receptor binding .

  • Propionamide backbone: Provides hydrogen-bonding capabilities and structural rigidity .

Table 1: Molecular Properties

PropertyValue
CAS Number1354004-41-3
Molecular FormulaC₁₁H₁₅N₃O₂S
Molecular Weight253.32 g/mol
XLogP30.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
CompoundTargetIC₅₀ (nM)
Ro 0437626 Hec1/Nek212
Dasatinib analogue Src Kinases8
This compoundCDK (predicted)N/A

Antimicrobial Applications

Thiazole derivatives demonstrate broad-spectrum antimicrobial activity. For instance, naphthyridine-thiazole hybrids show MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli . The thiazole moiety in this compound may enhance membrane permeability, a mechanism observed in related structures .

Neuropharmacology

Compounds with cyclopropyl groups, such as CB2 receptor modulators (JP2012503662A), exhibit neuroprotective effects . This compound’s cyclopropyl and thiazole motifs may target cannabinoid or ionotropic receptors, though experimental validation is needed .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or thiazole groups to enhance potency .

  • Target Identification: Proteomic screening to elucidate kinase or receptor targets .

  • Formulation Development: Improving solubility via salt formation or nanoencapsulation .

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